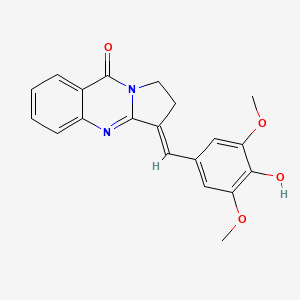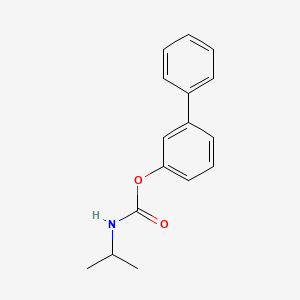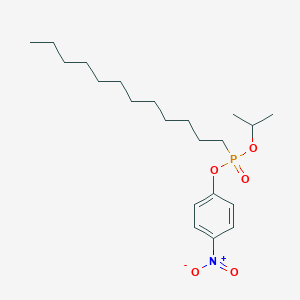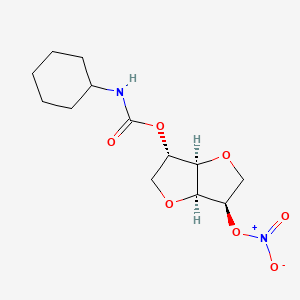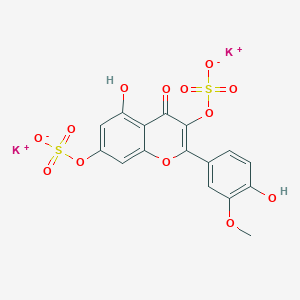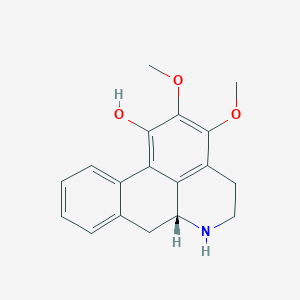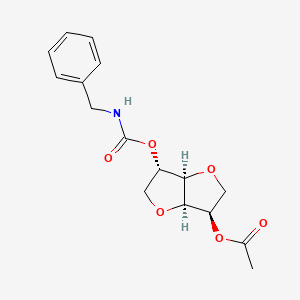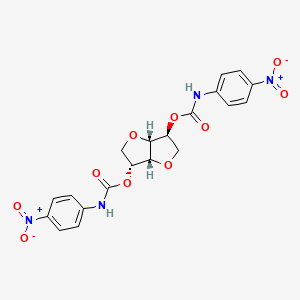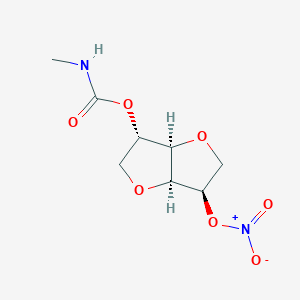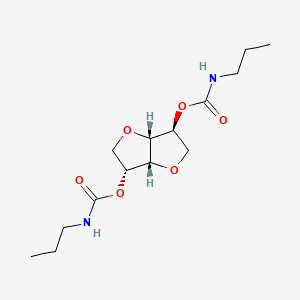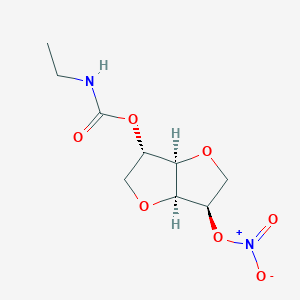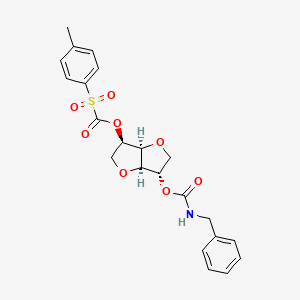
Isosorbide-2-benzylcarbamate-5-tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-2-benzylcarbamate-5-tosylate is a chemical compound known for its potential applications in medicinal chemistry. It is derived from isosorbide, a bio-based compound, and features both benzylcarbamate and tosylate functional groups. This compound is of interest due to its potential as a selective inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide-2-benzylcarbamate-5-tosylate typically involves multiple steps:
Preparation of Isosorbide Derivative: Isosorbide is first reacted with benzyl isocyanate to form isosorbide-2-benzylcarbamate.
Tosylation: The isosorbide-2-benzylcarbamate is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosylate group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Isosorbide: Derived from renewable resources like glucose.
Sequential Reactions: Conducted in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isosorbide-2-benzylcarbamate-5-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Isosorbide derivatives and benzylamine.
Scientific Research Applications
Isosorbide-2-benzylcarbamate-5-tosylate has several scientific research applications:
Medicinal Chemistry: As a potential inhibitor for enzymes like butyrylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Biochemistry: Used in studies involving enzyme inhibition and protein interactions.
Material Science: As a building block for the synthesis of bio-based polymers.
Mechanism of Action
The mechanism of action of isosorbide-2-benzylcarbamate-5-tosylate involves:
Enzyme Inhibition: It binds to the active site of enzymes such as butyrylcholinesterase, preventing the breakdown of neurotransmitters.
Molecular Targets: Primarily targets enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
Isosorbide-2-benzylcarbamate-5-salicylate: Another potent butyrylcholinesterase inhibitor.
Isosorbide-2-carbamate-5-esters: Known for their stability and selectivity in enzyme inhibition.
Uniqueness
Properties
Molecular Formula |
C22H23NO8S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24)/t17-,18+,19+,20+/m0/s1 |
InChI Key |
RGANIXDJVGCBKP-MTQWCTHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


